molecular formula C10H11FN4O3 B12390811 (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol

Cat. No.: B12390811
M. Wt: 254.22 g/mol
InChI Key: KIAXDTYQUWFQGP-LCFZEIEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the purine ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride.

    Glycosylation: The purine derivative is then glycosylated with a protected sugar moiety under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding deoxy analog using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of (2R,3R,5R)-4-fluoro-5-(carboxyl)-2-purin-9-yloxolan-3-ol.

    Reduction: Formation of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-deoxypurin-9-yloxolan-3-ol.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol is used as a building block for the synthesis of more complex nucleoside analogs.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism in cells.

Medicine

In medicine, this compound is investigated for its antiviral and anticancer properties. It acts by inhibiting viral replication and inducing apoptosis in cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol involves its incorporation into nucleic acids, leading to chain termination during DNA or RNA synthesis. This results in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol: Lacks the fluorine atom at the 4-position.

    (2R,3R,5R)-4-chloro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol: Contains a chlorine atom instead of a fluorine atom at the 4-position.

    (2R,3R,5R)-4-fluoro-5-(methyl)-2-purin-9-yloxolan-3-ol: Contains a methyl group instead of a hydroxymethyl group at the 5-position.

Uniqueness

The presence of the fluorine atom at the 4-position and the hydroxymethyl group at the 5-position makes (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol unique. These structural features contribute to its enhanced stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol

InChI

InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7?,8+,10-/m1/s1

InChI Key

KIAXDTYQUWFQGP-LCFZEIEZSA-N

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.